molecular formula C15H17F3N2O3 B2432369 N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1421444-21-4

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No. B2432369
CAS RN: 1421444-21-4
M. Wt: 330.307
InChI Key: URHDJJABIREEAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and stability .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Sphingosine-1-Phosphate (S1P) Receptor Agonist for Autoimmune Diseases

One significant application involves the discovery of ceralifimod (ONO-4641), a S1P receptor agonist selective for S1P1 and S1P5, based on a dihydronaphthalene central core. This compound exhibits potential for treating autoimmune diseases such as relapsing-remitting multiple sclerosis (RRMS) due to its high selectivity for S1P1 over S1P3 and potency in peripheral lymphocyte lowering in mice. The structure-activity relationship (SAR) study leading to ceralifimod emphasized the importance of the dihydronaphthalene moiety in achieving desired selectivity and efficacy (Kurata et al., 2017).

Sigma(1) Receptor Binding and Antiproliferative Activity

Another research application focuses on the synthesis and evaluation of methylpiperidine derivatives with the N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl motif for their affinity and selectivity at sigma(1) and sigma(2) receptors. This study found potent sigma(1) ligands with significant selectivity, demonstrating potential tools for PET experiments and revealing antiproliferative activity in rat C6 glioma cells, indicating a promising avenue for tumor research and therapy (Berardi et al., 2005).

5-HT7 Receptor Agonists for Neurological Disorders

Further research into N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides led to the identification of potent 5-HT7 receptor agonists with high selectivity over other serotonin and dopamine receptors. These findings suggest potential applications in treating neurological disorders, with certain lipophilic substituents leading to high-affinity agonists and others switching intrinsic activity toward antagonism (Leopoldo et al., 2007).

Photochemical Reactions for Material Science

The photochemical reactions of 1,2,3,4-tetrahydronaphthalene with N-bromosuccinimide have been explored under various conditions, leading to dehydrogenated products and photobrominations. This research has implications for material science, particularly in understanding the reactivity and application of hydroarenes in photochemical processes (Zong et al., 2002).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it affects a biological system .

Safety and Hazards

This involves assessing the potential risks associated with the compound, such as toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or new methods of synthesis .

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c16-15(17,18)9-20-13(22)12(21)19-8-14(23)6-5-10-3-1-2-4-11(10)7-14/h1-4,23H,5-9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHDJJABIREEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

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